molecular formula C19H17F4N3OS B4577731 2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide

2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide

Cat. No. B4577731
M. Wt: 411.4 g/mol
InChI Key: JGZJEGVCXQRNBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorine-containing compounds often involves complex reactions designed to introduce fluorine or trifluoromethyl groups into organic molecules. For example, the direct fluorination of sodium salts of perfluoro-N-(4-pyridyl)acetamide has been used to prepare N-halogeno compounds, showcasing the methodology that might be applicable to synthesizing similar compounds (Banks, Besheesh, & Tsiliopoulos, 1996). The synthesis process can vary significantly based on the desired functional groups and the starting materials.

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as NMR, IR, and X-ray diffraction analysis. For instance, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was analyzed to determine its structure, showcasing a method that could be applied to analyze the structure of the compound (Ping, 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can yield a variety of products depending on the reactants and conditions used. For example, reactions involving 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with various reagents lead to different heterocyclic compounds, highlighting the reactivity and potential transformations of similar molecules (Abdel-Monem, Mohamed, & Bakhite, 2001).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. Research on similar compounds provides insights into these properties, which are vital for applications in material science and pharmaceuticals (Madhra, Salunke, Banerjee, & Prabha, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further chemical modifications, are essential for designing new materials or drugs. Studies on compounds like 2-(2-chloro-6-fluorophenyl)acetamides reveal their potent activity as thrombin inhibitors, indicating the potential bioactivity of related compounds (Lee, Kreutter, Pan, Crysler, Spurlino, Player, Tomczuk, & Lu, 2007).

Scientific Research Applications

Electrophilic Fluorinating Agent

  • Research Context: The compound has been studied as part of research on perfluoro-[N-(4-pyridyl)acetamide], an electrophilic fluorinating agent. This agent demonstrates potential in fluorinating various substrates under mild conditions, highlighting its relevance in synthetic chemistry and material science (Banks, Besheesh, & Tsiliopoulos, 1996).

Thrombin Inhibition

  • Medical Research: A related compound, 2-(2-Chloro-6-fluorophenyl)acetamides, shows potent thrombin inhibition, indicating potential medical applications in conditions where thrombin regulation is critical (Lee et al., 2007).

Metal Complex Formation

  • Chemical Interaction: Research involving 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a structurally similar compound, focuses on its interaction with metal complexes, demonstrating a balance between sp2 and sp3 C-H bond activation. This knowledge is beneficial for understanding catalytic processes and designing new catalysts (Crosby, Clarkson, & Rourke, 2009).

Mitochondrial Complex I Activity

  • Biomedical Imaging: A related compound has been used in PET studies to assess mitochondrial complex I activity, offering insights into cellular metabolism and potential diagnostic applications (Ohba, Kanazawa, Kakiuchi, & Tsukada, 2016).

Photoreactions in Drug Chemistry

  • Pharmaceutical Studies: The study of flutamide, a compound with a similar trifluoromethylphenyl group, provides insights into the photoreactions of drugs, which is crucial for understanding drug stability and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).

Malaria Treatment and Prevention

  • Antimalarial Research: Compounds like JPC-3210, which share structural similarities, are being investigated for their antimalarial properties, offering potential new treatments for this disease (Chavchich et al., 2016).

Heterocyclic Chemistry

  • Synthetic Chemistry: The synthesis of derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one demonstrates the compound's relevance in the development of new heterocyclic compounds, which are important in pharmaceuticals and materials science (Shatsauskas et al., 2017).

Dual Inhibitor Development

  • Drug Development: The development of dual inhibitors, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, for PI3Kα and mTOR, underlines the compound's importance in creating new cancer treatments (Stec et al., 2011).

properties

IUPAC Name

2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4N3OS/c1-18(2,3)15-8-14(19(21,22)23)13(9-24)17(26-15)28-10-16(27)25-12-6-4-5-11(20)7-12/h4-8H,10H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZJEGVCXQRNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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